molecular formula C22H28N4O3 B122033 Blastmycetin F CAS No. 156312-08-2

Blastmycetin F

Cat. No.: B122033
CAS No.: 156312-08-2
M. Wt: 396.5 g/mol
InChI Key: CKUVDIKBGLVWTK-RBZFPXEDSA-N
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Description

Blastmycetin F is a secondary metabolite belonging to the teleocidin family, a class of indole alkaloids originally isolated from Streptomyces species. These compounds are structurally characterized by fused bicyclic or tricyclic indole-lactam systems, which confer unique bioactivity, particularly as protein kinase C (PKC) activators . This compound shares a core indolactam structure with other blastmycetins but is distinguished by specific substituents and stereochemical modifications.

Properties

CAS No.

156312-08-2

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

IUPAC Name

(10S,13S)-2-(3,4-dihydro-2H-pyrrole-5-carbonyl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

InChI

InChI=1S/C22H28N4O3/c1-12(2)20-22(29)24-13(11-27)10-14-18-15(6-4-8-17(18)26(20)3)25-19(14)21(28)16-7-5-9-23-16/h4,6,8,12-13,20,25,27H,5,7,9-11H2,1-3H3,(H,24,29)/t13-,20-/m0/s1

InChI Key

CKUVDIKBGLVWTK-RBZFPXEDSA-N

SMILES

CC(C)C1C(=O)NC(CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO

Canonical SMILES

CC(C)C1C(=O)NC(CC2=C(NC3=C2C(=CC=C3)N1C)C(=O)C4=NCCC4)CO

Other CAS No.

156312-08-2

Synonyms

blastmycetin F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings

Structural Determinants of Activity :

  • The methyl group at C12 in Blastmycetin B and F (hypothesized) enhances hydrophobicity, facilitating membrane penetration and PKC binding . Blastmycetin C, lacking this methyl group, shows reduced cytotoxicity, suggesting this substituent is critical for bioactivity.
  • The 2-oxo group in 2-Oxo-indolactam V destabilizes the lactam ring, diminishing PKC activation efficacy compared to this compound .

Dimerization Effects: Blastmycetin A’s dimeric structure doubles its interaction sites with PKC’s C1 domain, resulting in higher binding affinity than monomeric analogs like this compound . This highlights the role of molecular complexity in target engagement.

Toxicity vs. Therapeutic Potential: While Blastmycetin B’s strong tumor-promoting activity limits its therapeutic use, this compound’s moderate PKC activation profile suggests a safer window for pharmacological exploration .

Q & A

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across studies?

  • Methodological Answer : Conduct comparative assays under identical experimental conditions (e.g., cell lines, incubation times). Use CRISPR-based gene knockout models to validate target specificity. Apply contradiction analysis frameworks (e.g., TRIZ) to identify methodological divergences, such as differences in assay endpoints or confounding variables like endotoxin contamination .

Q. What mixed-methods approaches integrate omics data to elucidate this compound’s pharmacological interactions?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. Validate findings with functional assays (e.g., enzyme inhibition kinetics). Use causal network modeling to distinguish direct targets from downstream effects. Triangulate results with qualitative data (e.g., literature meta-analysis) to contextualize mechanisms .

Q. How can researchers optimize in vivo pharmacokinetic studies for this compound while adhering to ethical guidelines?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to minimize animal use. For in vivo trials, select species with metabolic homology to humans (e.g., murine CYP450 isoforms). Include staggered dosing cohorts and terminal sampling to reduce individual variability. Document ethical approvals and compliance with ARRIVE guidelines in supplementary materials .

Data Analysis and Reproducibility

Q. What criteria ensure robust validation of this compound’s cytotoxicity data in heterogeneous cell populations?

  • Methodological Answer : Apply stringent quality control: exclude datasets with >20% variability in technical replicates. Use flow cytometry to confirm cell viability and apoptosis markers (e.g., Annexin V/PI). Cross-validate with orthogonal assays (e.g., ATP luminescence). Report effect sizes with 95% confidence intervals to enhance interpretability .

Q. How should researchers document synthetic protocols for this compound analogs to ensure reproducibility?

  • Methodological Answer : Provide step-by-step synthetic routes in supplementary files, including reaction monitoring (TLC/HPLC), purification gradients, and spectroscopic validation. For novel intermediates, report melting points, optical rotation, and elemental analysis. Use CIF files for crystallographic data .

Tables for Reference

Parameter Recommended Method Key Validation Criteria Reference
Structural IdentityNMR, HR-MS, X-ray crystallography≥95% purity (HPLC), spectral match
Bioactivity ReproducibilityMicrodilution assays, PCAMIC ± 1 dilution, R² > 0.9 in PCA
Batch ConsistencyPeptide content analysis, PLS-DA≤10% CV in peptide content across batches

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Blastmycetin F
Reactant of Route 2
Blastmycetin F

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